GW 590735

Description

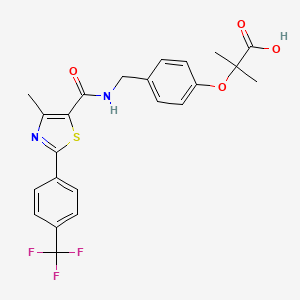

an HDLc raising agent; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUPZUOBHCUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977813 | |

| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343321-96-0, 622402-22-6 | |

| Record name | GW-590735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 590735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-590735 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-590735 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GW 590735 on Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant effects on lipid metabolism.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in modulating lipid profiles. The document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines relevant experimental protocols. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of dyslipidemia and the development of novel therapeutic agents.

Introduction to this compound

This compound is a synthetic compound identified as a highly potent and selective agonist for PPARα.[1] Its selectivity for PPARα over other PPAR subtypes (PPARγ and PPARβ/δ) makes it a valuable tool for investigating the specific roles of PPARα in metabolic regulation. The primary therapeutic potential of this compound lies in its ability to ameliorate dyslipidemia, a condition characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood. Preclinical studies have consistently shown that this compound effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while concurrently increasing high-density lipoprotein (HDL) cholesterol.[1][2]

Core Mechanism of Action: PPARα Activation

The pharmacological effects of this compound on lipid metabolism are primarily mediated through the activation of PPARα, a ligand-activated transcription factor. The signaling cascade initiated by this compound is as follows:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).

-

PPRE Binding: The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits coactivator proteins and initiates the transcription of a suite of genes involved in various aspects of lipid metabolism.

Effects on Lipid Metabolism

The activation of PPARα by this compound orchestrates a multi-pronged effect on lipid metabolism, primarily by regulating the expression of genes involved in fatty acid catabolism, lipoprotein metabolism, and cholesterol homeostasis.

Triglyceride Metabolism

This compound significantly reduces plasma triglyceride levels through two primary mechanisms:

-

Enhanced Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of the LPL gene. LPL is a key enzyme responsible for the hydrolysis of triglycerides within very low-density lipoproteins (VLDLs) and chylomicrons, facilitating the uptake of fatty acids into tissues for energy or storage.

-

Reduced Apolipoprotein C-III (apoC-III) Expression: PPARα activation suppresses the expression of the APOC3 gene. ApoC-III is an inhibitor of LPL activity. By reducing apoC-III levels, this compound effectively disinhibits LPL, leading to more efficient triglyceride clearance from the circulation.[3]

HDL Cholesterol Metabolism

This compound has been shown to increase HDL cholesterol levels.[1][2] This effect is attributed to the increased expression of genes encoding for the major apolipoproteins of HDL, namely Apolipoprotein A-I (APOA1) and Apolipoprotein A-II (APOA2). These proteins are crucial for the formation and maturation of HDL particles.

Fatty Acid Oxidation

A central role of PPARα is the regulation of fatty acid oxidation. This compound treatment leads to the upregulation of genes encoding key enzymes in mitochondrial and peroxisomal fatty acid β-oxidation pathways, including:

-

Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria.

-

Acyl-CoA Oxidase 1 (ACOX1): The first enzyme of the peroxisomal fatty acid β-oxidation pathway.

By enhancing fatty acid oxidation, this compound promotes the utilization of fatty acids as an energy source, thereby reducing their availability for triglyceride synthesis.

Cholesterol Homeostasis

The effects of PPARα activation on cholesterol biosynthesis and reverse cholesterol transport are complex. While some studies suggest that PPARα agonists can influence the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase, the primary mechanism for LDL reduction by this compound is likely indirect, resulting from the overall improvement in triglyceride-rich lipoprotein metabolism.[4][5][6][7][8]

PPARα activation can also enhance reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. This is partly mediated by the upregulation of ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol efflux from cells to HDL particles.[9][10][11][12][13]

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity and effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 for PPARα | 4 nM | - | - | [1] |

| Selectivity vs PPARγ | >500-fold | - | - | [1] |

| Selectivity vs PPARδ | >500-fold | - | - | [1] |

Table 2: In Vivo Effects of this compound on Plasma Lipids in Apo-A-I Transgenic Mice

| Dose (mg/kg, p.o., b.i.d. for 5 days) | Change in LDLc | Change in Triglycerides | Change in HDLc | Reference |

| 0.5 - 5 | Lowered | Lowered | Increased | [1] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Bioavailability (%) | Reference |

| Rat | 2.7 | IV | 5 | 1 | 2.4 | 47 | [1] |

| Dog | 2 | IV | 13 | 2.8 | 2.6 | 85 | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay is used to determine the potency and selectivity of compounds for PPARα activation.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for PPARα. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified by measuring luciferase activity.

General Protocol:

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T or COS-7) in a multi-well plate. Co-transfect the cells with a PPRE-luciferase reporter plasmid, a PPARα expression plasmid, and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and appropriate reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Dyslipidemia Model (Apo-A-I Transgenic Mice)

This model is used to evaluate the in vivo efficacy of compounds on lipid profiles.

Principle: Mice overexpressing human Apolipoprotein A-I are used as they exhibit a more human-like lipoprotein profile.

General Protocol:

-

Animal Acclimatization: House male C57BL/6 mice transgenic for human ApoA-I under standard conditions with free access to food and water for at least one week.

-

Compound Preparation and Administration: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% docusate sodium in water). Administer the compound or vehicle to the mice via oral gavage twice daily for a specified period (e.g., 5 days).

-

Blood Collection: At the end of the treatment period, collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture) after a fasting period.

-

Plasma Lipid Analysis: Separate plasma from the blood samples by centrifugation. Analyze the plasma for total cholesterol, HDL-C, LDL-C, and triglyceride levels using commercially available enzymatic kits.

-

Data Analysis: Compare the lipid profiles of the this compound-treated groups with the vehicle-treated control group using appropriate statistical methods.

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology assessment is crucial for any drug development program. While specific public data on the full safety profile of this compound is limited, standard preclinical safety studies for a compound of this class would typically include:

-

Safety Pharmacology: Evaluation of effects on vital functions, including cardiovascular (e.g., hERG assay, blood pressure, heart rate), respiratory, and central nervous system functions.[14][15][16][17][18]

-

General Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).[19][20][21][22][23]

-

Genotoxicity: A battery of tests to assess the potential for the compound to induce genetic mutations or chromosomal damage.

-

Pharmacokinetics and Drug Metabolism: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in preclinical species to understand its disposition in the body.[24][25]

Conclusion

This compound is a potent and selective PPARα agonist with a well-defined mechanism of action on lipid metabolism. By activating PPARα, it modulates the transcription of key genes involved in triglyceride clearance, HDL formation, and fatty acid oxidation. The preclinical data strongly support its potential as a therapeutic agent for the treatment of dyslipidemia. Further investigation into its long-term efficacy and a comprehensive safety assessment in relevant preclinical models and ultimately in human clinical trials will be necessary to fully establish its therapeutic value. This technical guide provides a foundational understanding of the core principles underlying the lipid-modulating effects of this compound for the scientific and drug development community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Apolipoprotein C-III inhibits triglyceride hydrolysis by GPIHBP1-bound LPL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Controlling Cholesterol Synthesis beyond 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Pivotal role of ABCA1 in reverse cholesterol transport influencing HDL levels and susceptibility to atherosclerosis. | Semantic Scholar [semanticscholar.org]

- 11. Regulation and mechanisms of ATP-binding cassette transporter A1-mediated cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo reverse cholesterol transport from macrophages lacking ABCA1 expression is impaired - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ABCA1, ABCG1, and Cholesterol Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of human Ether-à-go-go related gene modulators by three screening platforms in an academic drug-discovery setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. human Ether-à-go-go-Related Gene (hERG) – REVIVE [revive.gardp.org]

- 17. ijpsr.com [ijpsr.com]

- 18. Human ether-a-go-go related gene (hERG) K+ channels: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medwin Publishers | Preclinical Pharmacology and Toxicology: an Important Aspect in Drug Discovery [medwinpublishers.com]

- 20. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 25. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GW 590735 as a Selective PPARα Agonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 590735 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. As a member of the nuclear receptor superfamily, PPARα is a critical regulator of lipid and lipoprotein metabolism. Activation of PPARα by agonists like this compound initiates a cascade of transcriptional events that lead to beneficial effects on the lipid profile, including the reduction of triglycerides and low-density lipoprotein cholesterol (LDLc), and an increase in high-density lipoprotein cholesterol (HDLc). This technical guide provides an in-depth analysis of the role of this compound as a PPARα agonist, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction to PPARα and its Agonists

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play pivotal roles in the regulation of cellular differentiation, development, and metabolism. The PPAR subfamily consists of three isotypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its natural ligands include fatty acids and their derivatives.

Synthetic PPARα agonists, such as the fibrate class of drugs, have been used in the clinic to treat dyslipidemia. This compound is a potent, non-fibrate, selective PPARα agonist that has demonstrated significant antidyslipidemic effects in preclinical studies.[1][2] Its high selectivity for PPARα minimizes the off-target effects that can be associated with less selective PPAR agonists.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the direct binding to and activation of PPARα. This process initiates a series of molecular events that ultimately modulate the expression of target genes involved in lipid metabolism.

Ligand Binding and Receptor Activation

As a PPARα agonist, this compound binds to the ligand-binding domain (LBD) of the PPARα protein located in the nucleus. This binding induces a conformational change in the receptor.

Heterodimerization and DNA Binding

Upon ligand binding, the activated PPARα receptor forms a heterodimer with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

Transcriptional Regulation

The binding of the PPARα-RXR heterodimer to PPREs recruits a complex of coactivator proteins, which in turn stimulates the transcription of downstream target genes. This upregulation of gene expression leads to increased protein synthesis of enzymes and transporters involved in fatty acid uptake, transport, and oxidation. Conversely, PPARα activation can also lead to the transrepression of certain genes, often those involved in inflammation, through protein-protein interactions with other transcription factors.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, providing key metrics for its potency, selectivity, and in vivo efficacy.

| Parameter | Value | Reference |

| EC50 | 4 nM | [1][2] |

| Selectivity | >500-fold for PPARα vs. PPARδ and PPARγ | [2] |

Table 1: In Vitro Activity of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Human ApoA-I Transgenic Mice | 0.5-5 mg/kg, orally, twice daily for 5 days | - Significant reduction in LDLc and triglycerides.- Significant increase in HDLc. | [2] |

| Human ApoA-I Transgenic Mice | Not specified | - 84% maximum increase in HDLc. | [3] |

Table 2: In Vivo Efficacy of this compound in a Dyslipidemia Model

| Species | Administration | Dose | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (hours) | F (%) | Reference |

| Rat | Intravenous | 2.7 mg/kg | 5 | 1 | 2.4 | 47 | [2] |

| Dog | Intravenous | 2 mg/kg | 13 | 2.8 | 2.6 | 85 | [2] |

Table 3: Pharmacokinetic Parameters of this compound

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of PPARα agonists like this compound.

In Vitro PPARα Transactivation Assay

This assay is used to determine the ability of a compound to activate PPARα and induce the expression of a reporter gene.

Objective: To quantify the dose-dependent activation of PPARα by this compound.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293, CV-1) is cultured under standard conditions.

-

Transient Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain of human or rodent PPARα fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).

-

-

Compound Treatment: After a recovery period, the transfected cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO). A known PPARα agonist can be used as a positive control.

-

Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase signal is normalized to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. The dose-response curve is then plotted to determine the EC50 value.

In Vivo Dyslipidemia Animal Model Study

This type of study is designed to evaluate the in vivo efficacy of a compound in a disease-relevant animal model.

Objective: To assess the effect of this compound on the lipid profile of an animal model of dyslipidemia.

Methodology:

-

Animal Model Selection: A relevant animal model is chosen, such as the human ApoA-I transgenic mouse, which is susceptible to dyslipidemia.[4][5]

-

Acclimation and Baseline Measurement: Animals are acclimated to the housing conditions, and baseline blood samples are collected to determine their initial lipid profiles (total cholesterol, HDLc, LDLc, triglycerides).

-

Compound Administration: Animals are randomly assigned to treatment groups and receive either this compound at various doses, a vehicle control, or a positive control drug. The compound is typically administered orally once or twice daily for a specified duration (e.g., 5-14 days).

-

Blood Collection and Analysis: Blood samples are collected at the end of the treatment period, and plasma is separated for the analysis of lipid parameters using standard biochemical assays.

-

Data Analysis: The changes in lipid levels from baseline are calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Gene Expression Analysis by Quantitative PCR (qPCR)

This method is used to measure the effect of a compound on the expression of specific PPARα target genes.

Objective: To determine the effect of this compound on the mRNA levels of PPARα target genes in a relevant cell line or tissue.

Methodology:

-

Cell or Tissue Treatment: A relevant cell line (e.g., HepG2) or tissue from an in vivo study is treated with this compound or a vehicle control.

-

RNA Extraction: Total RNA is extracted from the cells or tissues using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for the PPARα target genes of interest (e.g., CPT1A, ACOX1, CD36) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, and the fold change in expression in the this compound-treated group is compared to the vehicle control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for the evaluation of this compound.

References

The Discovery and Development of GW 590735: A Potent and Selective PPARα Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that emerged from a lead optimization program aimed at improving the potency and selectivity of existing fibrate drugs for the treatment of dyslipidemia. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers and drug development professionals.

Discovery and Development History

The discovery of this compound was the culmination of a focused medicinal chemistry effort to develop a novel series of potent and selective PPARα agonists with the potential for robustly increasing high-density lipoprotein cholesterol (HDLc).[1] The starting point for this discovery program was the selective PPARδ agonist, GW501516.[1] Researchers strategically modified this scaffold to incorporate the 2-aryl-2-methylpropionic acid group, a key pharmacophore of fibrate drugs, which are known PPARα agonists.[1] This molecular hybridization led to a significant shift in potency and selectivity from PPARδ towards PPARα.

A systematic structure-activity relationship (SAR) study was undertaken to optimize the initial leads. This involved modifications of the thiazole ring, the linker, and the phenoxy group to enhance PPARα agonism and selectivity. This optimization process ultimately led to the identification of this compound (formerly referred to as compound 25a in the primary literature).[1]

This compound demonstrated high potency for PPARα with an EC50 of 4 nM and at least 500-fold selectivity over PPARδ and PPARγ.[1][2] Based on its promising preclinical profile, this compound was advanced into clinical trials for the treatment of lipid disorders.[1] Two notable clinical studies are registered: NCT00388180, an exploratory study investigating the effect of this compound on body fat and inflammation, and NCT00169559, a Phase II study focused on dyslipidemias.[3][4]

Mechanism of Action: PPARα Signaling Pathway

This compound exerts its pharmacological effects by acting as a potent agonist of PPARα, a ligand-activated transcription factor that plays a central role in the regulation of lipid and lipoprotein metabolism.[5] Upon binding to this compound, PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[6] This activated complex then forms a heterodimer with the retinoid X receptor (RXR).[7] The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4][6] This binding initiates the transcription of a suite of genes involved in various aspects of lipid metabolism, ultimately leading to the therapeutic effects of increased HDLc and decreased triglycerides and low-density lipoprotein cholesterol (LDLc).[5][8]

Key downstream effects of PPARα activation by this compound include:

-

Increased HDL Synthesis: Upregulation of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II) gene expression, the primary protein components of HDL.[5]

-

Enhanced Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[8]

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX).[4][9]

-

Reduced Triglyceride Synthesis: Downregulation of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Assay Type | Reference |

| PPARα EC50 | 4 nM | Human | Transactivation Assay | [1][2] |

| PPARδ Selectivity | >500-fold | Human | Transactivation Assay | [1][2] |

| PPARγ Selectivity | >500-fold | Human | Transactivation Assay | [1][2] |

Table 2: In Vivo Efficacy in Human ApoA-I Transgenic Mice (5 days, oral administration)

| Dose (mg/kg) | % Change in HDLc | % Change in LDLc | % Change in Triglycerides | Reference |

| 0.5 | +25% | -15% | -20% | [2] |

| 1.5 | +40% | -30% | -35% | [2] |

| 5 | +55% | -45% | -50% | [2] |

Table 3: Preclinical Pharmacokinetics

| Species | Dose (mg/kg) | Route | Cl (mL/min/kg) | Vd (L/kg) | T1/2 (hours) | F (%) | Reference |

| Rat | 2.7 | IV | 5 | 1 | 2.4 | N/A | [2] |

| Rat | - | Oral | - | - | - | 47% | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, as described by Sierra M.L. et al. (2007), involves a multi-step sequence.[1] A key step is the coupling of 2-methyl-2-(4-(aminomethyl)phenoxy)propanoic acid with 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid. The detailed synthesis is outlined in the aforementioned publication.

PPAR Transactivation Assay

The potency and selectivity of this compound were determined using a cell-based transactivation assay.[1]

-

Cell Line: HEK293 cells were typically used.

-

Plasmids: Cells were co-transfected with three plasmids:

-

A GAL4-PPAR ligand-binding domain (LBD) expression vector (for human PPARα, PPARδ, or PPARγ).

-

A GAL4-responsive luciferase reporter vector.

-

A constitutively active β-galactosidase expression vector (for normalization).

-

-

Procedure:

-

Transfected cells were plated in 96-well plates.

-

Cells were treated with various concentrations of this compound or a reference agonist.

-

After an incubation period (typically 24 hours), cells were lysed.

-

Luciferase and β-galactosidase activities were measured using appropriate substrates and a luminometer/spectrophotometer.

-

-

Data Analysis: Luciferase activity was normalized to β-galactosidase activity. The normalized data were then plotted against the compound concentration, and EC50 values were calculated using a sigmoidal dose-response curve fit.

In Vivo Efficacy Study in Human ApoA-I Transgenic Mice

The effect of this compound on lipid profiles was assessed in a relevant animal model.[2]

-

Animal Model: Male C57BL/6 mice transgenic for human ApoA-I were used. These mice provide a more human-like lipoprotein profile.

-

Treatment: this compound was administered orally twice a day for 5 days at doses of 0.5, 1.5, and 5 mg/kg. A vehicle control group was also included.

-

Sample Collection: At the end of the treatment period, blood samples were collected for lipid analysis.

-

Lipid Analysis: Plasma was separated, and total cholesterol, HDLc, LDLc, and triglycerides were measured using standard enzymatic assays.

-

Data Analysis: The percentage change in each lipid parameter from baseline or compared to the vehicle control group was calculated.

Conclusion

This compound is a potent and selective PPARα agonist that demonstrated significant promise in preclinical studies for the treatment of dyslipidemia. Its discovery was a result of a rational drug design approach, building upon the knowledge of existing PPAR modulators. The comprehensive data presented in this guide, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols, provide a valuable resource for the scientific community. While the ultimate clinical fate of this compound is not fully detailed in the public domain, the information gathered underscores the potential of targeting PPARα with high potency and selectivity for managing lipid disorders. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this and similar compounds.

References

- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of lipid and lipoprotein metabolism by PPAR activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Chemical structure and properties of GW 590735

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant effects on lipid metabolism. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings. Detailed methodologies for cited experiments are included to facilitate reproducibility and further investigation. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 2-methyl-2-[4-[[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]carbonyl]amino]methyl]phenoxy]-propanoic acid, is a synthetic compound belonging to the class of phenoxyacetic acid derivatives.[1][2] Its chemical identity is well-defined by its structural and molecular identifiers.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 2-methyl-2-[4-[[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]carbonyl]amino]methyl]phenoxy]-propanoic acid | [2] |

| CAS Number | 343321-96-0 | [2] |

| Molecular Formula | C₂₃H₂₁F₃N₂O₄S | [2][3] |

| Molecular Weight | 478.5 g/mol | [2][3] |

| Canonical SMILES | O=C(NCC1=CC=C(OC(C)(C)C(=O)O)C=C1)C1=C(C)N=C(C2=CC=C(C(F)(F)F)C=C2)S1 | [2] |

| InChI | InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | [2] |

| InChIKey | ILUPZUOBHCUBKB-UHFFFAOYSA-N | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | ≥98% | [2][3] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.25 mg/mL | [2] |

| Storage Conditions | Store at -20°C under desiccating conditions. The product is stable for up to 12 months. |

Pharmacological Properties

This compound is a potent and highly selective agonist for PPARα.[5] Its pharmacological activity is characterized by its ability to modulate lipid metabolism, primarily by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and triglycerides.[3][5]

In-Vitro Pharmacology

The primary in-vitro activity of this compound is its activation of the PPARα receptor.

Table 2: In-Vitro Potency and Selectivity of this compound

| Parameter | Value | Description | Reference |

| EC₅₀ (PPARα) | 4 nM | Potency in activating human PPARα in a GAL4-responsive reporter gene assay. | [2][5] |

| Selectivity | >500-fold vs. PPARγ and PPARδ | Demonstrates high selectivity for the PPARα isoform over PPARγ and PPARδ. | [5] |

In-Vivo Pharmacology

In animal models, this compound has demonstrated significant effects on lipid profiles.

Table 3: In-Vivo Efficacy of this compound in an Apo-A-I Transgenic Mouse Model

| Dose (oral, twice daily for 5 days) | Effect on LDLc | Effect on Triglycerides (TG) | Effect on HDLc | Reference |

| 0.5 - 5 mg/kg | Lowered | Lowered | Increased | [5] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion of this compound.

Table 4: Pharmacokinetic Parameters of this compound

| Species | Dose (IV) | Clearance (Cl) | Volume of Distribution (Vd) | Half-life (T₁/₂) | Bioavailability (F%) | Reference |

| Rat | 2.7 mg/kg | 5 mL/min/kg | 1 L/kg | 2.4 hours | 47% | [5] |

| Dog | 2 mg/kg | 13 mL/min/kg | 2.8 L/kg | 2.6 hours | 85% | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by activating PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose homeostasis.

PPARα Activation Pathway

The activation of PPARα by this compound initiates a cascade of molecular events leading to the modulation of target gene expression.

Caption: PPARα activation by this compound leads to changes in gene expression.

Upon entering the cell, this compound binds to and activates PPARα. This ligand-activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, such as lipoprotein lipase (LPL) and carnitine palmitoyltransferase I (CPT1), ultimately leading to the observed changes in lipid profiles.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.

In-Vitro PPARα Agonist Potency Assay

This protocol describes a reporter gene assay to determine the in-vitro potency of this compound as a PPARα agonist.

Caption: Workflow for determining the in-vitro potency of this compound.

Methodology:

-

Cell Culture: CV-1 cells are cultured in appropriate media and conditions.

-

Transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα, and a second reporter plasmid containing a luciferase gene under the control of an upstream activating sequence (UAS) recognized by GAL4.

-

Treatment: Transfected cells are treated with a range of concentrations of this compound.

-

Incubation: Cells are incubated for 24 hours to allow for compound uptake, receptor activation, and reporter gene expression.

-

Cell Lysis: The cells are lysed to release the cellular components, including the expressed luciferase enzyme.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luminescence data is plotted against the corresponding this compound concentrations to generate a dose-response curve, from which the EC₅₀ value is calculated.

In-Vivo Efficacy Study in a Transgenic Mouse Model

This protocol outlines the in-vivo evaluation of this compound's effect on the lipid profile of human Apo-A-I transgenic mice.

Methodology:

-

Animal Model: Male C57BL/6 mice transgenic for human ApoA-I are used.

-

Acclimation: Animals are acclimated to the housing conditions for a specified period.

-

Treatment Groups: Mice are randomly assigned to treatment groups (vehicle control and this compound at 0.5, 1, and 5 mg/kg).

-

Dosing: this compound is administered orally twice a day for 5 consecutive days.

-

Sample Collection: At the end of the treatment period, blood samples are collected from the mice.

-

Lipid Analysis: Plasma samples are analyzed for total cholesterol, HDLc, LDLc, and triglyceride levels using standard enzymatic assays.

-

Statistical Analysis: The data from the treatment groups are compared to the vehicle control group using appropriate statistical methods to determine the significance of the observed effects.

Pharmacokinetic Study in Rats

This protocol details the procedure for determining the pharmacokinetic profile of this compound in rats following intravenous administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Catheterization: Rats are surgically implanted with a catheter in the jugular vein for blood sampling.

-

Dosing: A single intravenous dose of this compound (2.7 mg/kg) is administered.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), and half-life (T₁/₂). Bioavailability (F%) is calculated by comparing the area under the curve (AUC) from the IV route to that from an oral administration study.

Conclusion

This compound is a well-characterized, potent, and selective PPARα agonist with significant lipid-modulating properties. The data presented in this technical guide, including its chemical structure, pharmacological profile, and detailed experimental methodologies, provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of PPARα agonists for dyslipidemia and related metabolic disorders. The provided diagrams and structured data facilitate a clear understanding of its mechanism of action and experimental validation. Further research is warranted to fully elucidate its clinical utility and safety profile.

References

Understanding the Transcriptional Regulation by GW590735: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptional regulation mediated by GW590735, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document details the underlying signaling pathways, presents quantitative data on its effects, and offers detailed experimental protocols for its study.

Core Mechanism of Action

GW590735 exerts its effects by acting as a selective agonist for PPARα, a ligand-activated transcription factor. Upon binding, GW590735 induces a conformational change in the PPARα protein, leading to a cascade of molecular events that ultimately alter the expression of target genes.

The primary mechanism involves the formation of a heterodimer between the ligand-bound PPARα and the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, which facilitates the initiation of transcription by RNA polymerase II, leading to increased expression of these genes. Conversely, in the absence of a ligand, the PPARα-RXR heterodimer can be associated with corepressor proteins, which inhibit gene transcription.

Signaling Pathway of GW590735-Mediated PPARα Activation

The signaling cascade initiated by GW590735 is a well-defined pathway central to lipid metabolism and energy homeostasis. The key steps are illustrated in the diagram below.

Quantitative Data on GW590735 Activity

GW590735 is a highly potent PPARα agonist. Its activity can be quantified through various in vitro and in vivo studies.

Table 1: In Vitro Potency of GW590735

| Parameter | Receptor | Value | Reference |

| EC50 | Human PPARα | 4 nM | [1][2] |

| Selectivity | vs. PPARδ and PPARγ | >500-fold | [1] |

Table 2: Dose-Response of GW590735 in a PPARα Luciferase Reporter Assay

This table illustrates a typical dose-response to GW590735 in a cell-based luciferase reporter assay designed to measure PPARα activation.

| GW590735 Concentration (nM) | Fold Activation (relative to vehicle) |

| 300 | 15.2 |

| 100 | 14.8 |

| 33.3 | 13.5 |

| 11.1 | 11.2 |

| 3.70 | 8.5 |

| 1.23 | 4.1 |

| 0.412 | 1.9 |

Note: The fold activation values are representative and can vary depending on the specific cell line and experimental conditions.

Table 3: In Vivo Effects of GW590735 on Lipid Profile in ApoA-I Transgenic Mice

Oral administration of GW590735 has been shown to significantly improve the lipid profile in animal models.

| Treatment Group | Dose | HDL-C Change | LDL-C Change | Triglycerides (TG) Change |

| GW590735 | 0.5 - 5 mg/kg | Increase | Decrease | Decrease |

Note: This table summarizes the qualitative effects observed in preclinical studies. Specific percentage changes can vary based on the study design and duration.

Table 4: Effect of PPARα Activation on Target Gene Expression

Activation of PPARα by agonists like GW590735 leads to the upregulation of genes involved in fatty acid metabolism. The following table provides representative data on fold changes in mRNA levels of key target genes in liver cells following treatment with a PPARα agonist.

| Target Gene | Function | Fold Change in Expression |

| CD36 | Fatty acid translocase | ~3.5 |

| CPT1A | Carnitine palmitoyltransferase 1A | ~4.0 |

| MCAD | Medium-chain acyl-CoA dehydrogenase | ~5.0 |

| VLCAD | Very long-chain acyl-CoA dehydrogenase | ~2.5 |

Note: These fold-change values are illustrative of the effects of potent PPARα agonists and may vary with the specific experimental context and dose of GW590735 used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the transcriptional regulation by GW590735.

PPARα Luciferase Reporter Gene Assay

This assay is used to quantify the ability of GW590735 to activate PPARα in a cellular context.

Objective: To determine the dose-dependent activation of PPARα by GW590735.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for human PPARα

-

Luciferase reporter plasmid containing PPREs upstream of a minimal promoter

-

Renilla luciferase control plasmid (for normalization)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

Transfection reagent

-

GW590735 stock solution (in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of GW590735 in cell culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium on the cells with the medium containing different concentrations of GW590735 or vehicle control (DMSO).

-

Incubation: Incubate the treated cells for another 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation by dividing the normalized luciferase activity of the GW590735-treated wells by the normalized activity of the vehicle control wells. Plot the fold activation against the log of the GW590735 concentration to generate a dose-response curve and determine the EC50 value.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of PPARα in response to GW590735 treatment.

Objective: To map the genomic locations where the PPARα-RXR heterodimer binds upon activation by GW590735.

Materials:

-

Cells or tissues of interest (e.g., HepG2 cells)

-

GW590735

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and chromatin shearing buffers

-

Sonicator or micrococcal nuclease (for chromatin fragmentation)

-

Anti-PPARα antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Next-generation sequencing (NGS) library preparation kit

-

NGS sequencer

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with GW590735 or vehicle for a specified time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight with an anti-PPARα antibody or an IgG control antibody.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and the input control DNA. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched for PPARα binding in the GW590735-treated samples compared to the control. Perform motif analysis to identify PPREs within the binding peaks.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is used to validate and quantify the changes in the expression of specific PPARα target genes in response to GW590735.

Objective: To measure the relative mRNA levels of target genes (e.g., CD36, CPT1A, MCAD, VLCAD) after treatment with GW590735.

Materials:

-

Cells or tissues treated with GW590735

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB)

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with different concentrations of GW590735 or vehicle for a desired time. Harvest the cells and extract total RNA using an RNA extraction kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the change in expression relative to the vehicle control using the ΔΔCt method. The fold change is typically calculated as 2-ΔΔCt.

Conclusion

GW590735 is a potent and selective PPARα agonist that modulates the transcription of a wide array of genes, primarily those involved in lipid metabolism. Its mechanism of action through the PPARα signaling pathway offers a therapeutic avenue for dyslipidemia and related metabolic disorders. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate transcriptional regulation by GW590735 and to discover and characterize novel PPARα modulators.

References

In-vitro Characterization of GW590735: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW590735 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in fatty acid oxidation. Activation of PPARα has been a key strategy in the development of therapeutics for dyslipidemia, a condition characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood. This technical guide provides a comprehensive overview of the in-vitro characterization of GW590735, summarizing its pharmacological properties and providing detailed methodologies for its evaluation.

Data Presentation

The following table summarizes the available quantitative data for GW590735, highlighting its potency and selectivity for PPARα.

| Parameter | Value | Receptor Subtype | Notes |

| EC50 | 4 nM | Human PPARα | Half-maximal effective concentration in a cell-based transactivation assay.[1] |

| Selectivity | >500-fold | vs. Human PPARδ and PPARγ | Demonstrates high selectivity for the PPARα isoform.[1] |

| Ki | Not available | Human PPARα | The inhibitory constant (Ki) from competitive binding assays is not readily available in the public domain based on conducted searches. |

Core Signaling Pathway

Activation of PPARα by a ligand such as GW590735 initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. The diagram below illustrates this core signaling pathway.

Caption: PPARα signaling pathway activated by GW590735.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to characterize the activity of GW590735.

PPARα Competitive Binding Assay (Hypothetical Protocol)

This protocol describes a common method to determine the binding affinity (Ki) of a test compound. While a specific Ki for GW590735 is not publicly available, this protocol outlines how it would be determined.

Objective: To determine the inhibitory constant (Ki) of GW590735 for the human PPARα ligand-binding domain (LBD).

Principle: A competitive binding assay measures the ability of an unlabeled test compound (GW590735) to displace a labeled known ligand (e.g., a fluorescent or radiolabeled PPARα agonist) from the PPARα LBD. The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is determined and used to calculate the Ki.

Materials:

-

Recombinant human PPARα LBD

-

Labeled PPARα agonist (e.g., fluorescently tagged)

-

GW590735

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)

-

Microplates (e.g., 384-well, black, low-volume)

-

Plate reader capable of detecting the label (e.g., fluorescence polarization or time-resolved fluorescence)

Procedure:

-

Prepare a series of dilutions of GW590735 in assay buffer.

-

In a microplate, add a fixed concentration of the labeled PPARα agonist.

-

Add the different concentrations of GW590735 to the wells.

-

Add a fixed concentration of the recombinant human PPARα LBD to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.

-

Measure the signal from the labeled ligand using a suitable plate reader.

-

Plot the signal as a function of the GW590735 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Caption: Workflow for a PPARα competitive binding assay.

PPARα Reporter Gene Assay

This assay is used to measure the functional activity of a compound as an agonist or antagonist of PPARα.

Objective: To determine the EC50 of GW590735 for the activation of human PPARα.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα LBD fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase). Activation of PPARα by an agonist leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for PPARα LBD fusion protein

-

Reporter plasmid with a suitable promoter and reporter gene

-

Transfection reagent

-

Cell culture medium and supplements

-

GW590735

-

Lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPARα expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of GW590735 or vehicle control.

-

Incubate the cells for an appropriate period (e.g., 18-24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence) using a luminometer.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.

-

Plot the normalized reporter activity as a function of GW590735 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for a PPARα reporter gene assay.

In-vitro Adipocyte Differentiation Assay

This assay assesses the effect of a compound on the differentiation of preadipocytes into mature adipocytes.

Objective: To evaluate the effect of GW590735 on the differentiation of preadipocytes.

Principle: Preadipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets. The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O and measuring the absorbance of the extracted dye.

Materials:

-

Preadipocyte cell line (e.g., 3T3-L1)

-

Preadipocyte growth medium

-

Adipocyte differentiation medium (containing inducers like insulin, dexamethasone, and IBMX)

-

GW590735

-

Phosphate-buffered saline (PBS)

-

Formalin solution (10%)

-

Oil Red O staining solution

-

Isopropanol

-

Spectrophotometer

Procedure:

-

Seed preadipocytes in a multi-well plate and grow them to confluence in growth medium.

-

Two days post-confluence, switch to differentiation medium containing various concentrations of GW590735 or vehicle control.

-

After 2-3 days, replace the medium with fresh differentiation medium containing the respective treatments.

-

Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days.

-

Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 10-15 minutes.

-

Wash the cells extensively with water to remove excess stain.

-

Elute the stained lipid droplets with isopropanol.

-

Measure the absorbance of the eluate at a wavelength of approximately 510 nm.

-

Compare the absorbance values of GW590735-treated cells to the vehicle-treated control to determine the effect on adipocyte differentiation.

Caption: Workflow for an in-vitro adipocyte differentiation assay.

Conclusion

GW590735 is a well-characterized potent and selective PPARα agonist based on its in-vitro functional activity. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this and similar compounds. Further studies to determine its binding affinity (Ki) and to explore its effects on a wider range of cellular processes will provide a more complete understanding of its pharmacological profile.

References

The Pharmacological Profile of GW 590735: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 590735 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant potential in the regulation of lipid metabolism. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding and activation properties, and its effects in both in vitro and in vivo models of dyslipidemia. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts in this area.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose homeostasis. The PPARα isoform is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This compound has emerged as a promising therapeutic candidate for the treatment of dyslipidemia due to its high potency and selectivity for PPARα.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by directly binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription.

The key signaling pathway for this compound is the activation of the PPARα/RXR heterodimer and the subsequent transcriptional regulation of genes involved in lipid metabolism.

The LXR Agonist GW 590735: A Double-Edged Sword in Cholesterol Regulation

For Immediate Release

RAHWAY, N.J., Dec. 8, 2025 – The synthetic Liver X Receptor (LXR) agonist GW 590735 has demonstrated a significant capacity to modulate cholesterol metabolism, primarily by enhancing pathways associated with high-density lipoprotein (HDL) cholesterol production and reverse cholesterol transport. However, its therapeutic potential is tempered by off-target effects on lipid synthesis, presenting a complex profile for drug development professionals. This technical guide provides an in-depth analysis of the core mechanisms, experimental data, and methodological considerations surrounding this compound's influence on HDL and low-density lipoprotein (LDL) cholesterol.

Abstract

This compound, a potent activator of Liver X Receptors (LXRα and LXRβ), plays a critical role in the transcriptional regulation of genes involved in cholesterol homeostasis. Its primary mechanism of action involves the upregulation of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are pivotal in the efflux of cholesterol from peripheral cells to form HDL particles. This process, known as reverse cholesterol transport (RCT), is a key anti-atherogenic pathway. While this compound and other LXR agonists effectively stimulate RCT and increase HDL levels, they also activate the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of fatty acid and triglyceride synthesis. This dual activity leads to the desirable effect of raising "good" cholesterol while simultaneously promoting potentially detrimental hypertriglyceridemia and hepatic steatosis. Understanding this complex signaling network is crucial for the development of next-generation LXR modulators with improved therapeutic indices.

Core Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to and activating LXRs, which are nuclear receptors that form heterodimers with the retinoid X receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.

The primary pathway leading to increased HDL involves the upregulation of ABCA1 and ABCG1. ABCA1 facilitates the transfer of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles. ABCG1 then promotes further cholesterol efflux to these nascent HDL particles, contributing to their maturation into larger, spherical HDL.

Simultaneously, LXR activation by this compound can induce the expression of SREBP-1c. SREBP-1c is a master transcriptional regulator of lipogenesis, activating genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). This can lead to an increase in plasma triglycerides and the accumulation of fat in the liver (hepatic steatosis).

Furthermore, LXR activation can influence LDL cholesterol levels through the induction of the E3 ubiquitin ligase Idol (Inducible Degrader of the LDLR). Idol promotes the degradation of the LDL receptor, which would be expected to decrease the clearance of LDL from the circulation and potentially increase plasma LDL-C levels.[1]

Quantitative Effects on HDL and LDL Cholesterol

| Parameter | LXR Agonist (Example) | Species/Study Population | Dosage | Duration | Effect on HDL-C | Effect on LDL-C | Effect on Triglycerides | Reference |

| HDL-C | GW3965 | LDLR-/- Mice | 10 mg/kg/day | 12 weeks | Not significantly different from control (chronic treatment) | - | Not significantly different from control (chronic treatment) | [2] |

| HDL-C | T0901317 | C57BL/6 Mice | 50 mg/kg | 12 hours | - | - | Increased | [3] |

| LDL-C | GW3965 | ApoE-/- Mice | 10 mg/kg/day | 12 weeks | - | Reduced by 47% | - | [2] |

Note: The transient nature of hypertriglyceridemia observed in some preclinical models suggests potential adaptive mechanisms. However, this effect remains a significant concern for clinical development.

Experimental Protocols

1. In Vivo Assessment of Plasma Lipids in Animal Models

-

Animal Model: Male C57BL/6J mice or atherosclerosis-prone models such as LDLR-/- or ApoE-/- mice.

-

Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum for at least one week prior to the study.

-

Treatment: this compound is typically formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose and administered daily via oral gavage at specified doses (e.g., 10-50 mg/kg). A control group receives the vehicle alone.

-

Blood Collection: At the end of the treatment period, mice are fasted for 4-6 hours, and blood is collected via cardiac puncture or retro-orbital bleeding into EDTA-containing tubes.

-

Plasma Isolation: Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C.

-

Lipid Analysis: Plasma concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are determined using commercially available enzymatic colorimetric assay kits.

2. Macrophage Cholesterol Efflux Assay

-

Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., J774) are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cholesterol Loading and Labeling: Macrophages are incubated with acetylated LDL (acLDL) to induce foam cell formation and radiolabeled with [3H]-cholesterol for 24-48 hours.

-

Treatment: Cells are washed and then incubated with this compound or vehicle control in serum-free media for a specified period (e.g., 24 hours) to induce the expression of ABC transporters.

-

Efflux: The media is replaced with serum-free media containing a cholesterol acceptor, such as apoA-I or HDL.

-

Quantification: After a 4-8 hour incubation, the radioactivity in the media and the cells is measured using a scintillation counter.

-

Calculation: Cholesterol efflux is expressed as the percentage of [3H]-cholesterol released into the medium relative to the total [3H]-cholesterol in the well (cells + medium).

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Cell Treatment: Macrophages are treated with this compound or vehicle as described in the cholesterol efflux assay.

-

RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The expression of target genes (ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH or 18S rRNA) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

This compound and other LXR agonists hold promise for raising HDL cholesterol and promoting reverse cholesterol transport, key mechanisms for preventing and treating atherosclerosis. However, their concurrent stimulation of lipogenesis via SREBP-1c presents a significant hurdle for therapeutic development. The data from preclinical models, while not specific to this compound in all cases, consistently highlight this dual functionality. Future research must focus on developing selective LXR modulators that can dissociate the beneficial effects on cholesterol efflux from the detrimental effects on triglyceride synthesis. A thorough understanding of the intricate signaling pathways and the application of robust experimental protocols, as outlined in this guide, are essential for achieving this goal.

References

The Role of GW590735 in Regulating Triglyceride Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential in treating dyslipidemia. PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, particularly in modulating triglyceride levels. Activation of PPARα by agonists like GW590735 initiates a cascade of events that lead to a significant reduction in circulating triglycerides. This technical guide provides an in-depth overview of the core mechanisms by which GW590735 is understood to regulate triglyceride levels, based on the established pharmacology of PPARα agonists. It includes a summary of expected quantitative effects, detailed experimental protocols for assessing such compounds, and visualizations of the key signaling pathways and experimental workflows.

Introduction to GW590735 and PPARα

GW590735 is a synthetic, small-molecule agonist that exhibits high potency and selectivity for the PPARα receptor, with a reported EC50 of 4 nM.[1] PPARα is a ligand-activated transcription factor primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its natural ligands include fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid and lipoprotein metabolism, leading to a reduction in triglyceride levels and a modulation of cholesterol levels.[1]

Mechanism of Action in Triglyceride Regulation

The primary mechanism by which GW590735, as a PPARα agonist, lowers triglyceride levels involves the transcriptional regulation of key genes involved in triglyceride-rich lipoprotein (TRL) metabolism. The two central pillars of this regulation are the increased expression of lipoprotein lipase (LPL) and the decreased expression of apolipoprotein C-III (apoC-III).

-

Upregulation of Lipoprotein Lipase (LPL): LPL is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating TRLs, such as very-low-density lipoproteins (VLDL) and chylomicrons. PPARα activation directly increases the transcription of the LPL gene, leading to higher levels of LPL protein. This enhanced LPL activity accelerates the clearance of triglycerides from the bloodstream.

-

Downregulation of Apolipoprotein C-III (apoC-III): ApoC-III is a key inhibitor of LPL activity. By binding to TRLs, apoC-III prevents LPL from efficiently hydrolyzing the triglyceride core. PPARα activation transcriptionally represses the APOC3 gene, leading to lower circulating levels of apoC-III. This disinhibition of LPL further enhances the catabolism of TRLs.

The combined effect of LPL upregulation and apoC-III downregulation results in a potent reduction of plasma triglyceride levels.

Quantitative Data on Triglyceride Regulation